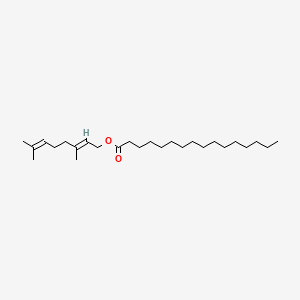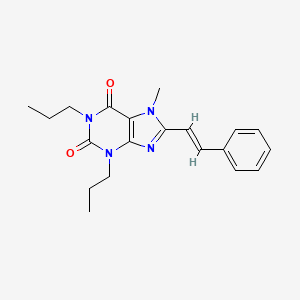
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is a synthetic xanthine derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core. Xanthine derivatives are well-known for their biological activities, particularly as adenosine receptor antagonists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine typically involves the condensation of 7-methyl-1,3-dipropylxanthine with a suitable styryl precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the styryl group or other parts of the molecule.
Substitution: The xanthine core allows for substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the xanthine core.
科学研究应用
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential as an adenosine receptor antagonist, which can influence various physiological processes.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine primarily involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the effects of adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in processes such as neurotransmission, vasodilation, and immune response.
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is unique due to its styryl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with adenosine receptors.
属性
CAS 编号 |
141807-86-5 |
|---|---|
分子式 |
C20H24N4O2 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
7-methyl-8-[(E)-2-phenylethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O2/c1-4-13-23-18-17(19(25)24(14-5-2)20(23)26)22(3)16(21-18)12-11-15-9-7-6-8-10-15/h6-12H,4-5,13-14H2,1-3H3/b12-11+ |
InChI 键 |
WDTJCQXFAJILPY-VAWYXSNFSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=CC=C3)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


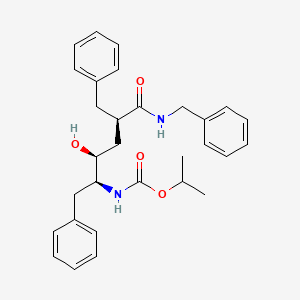
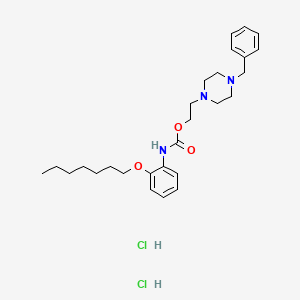
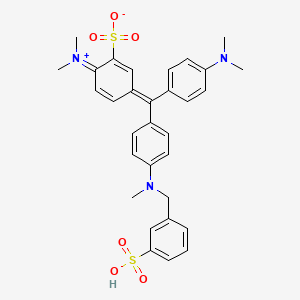
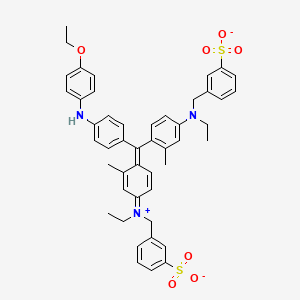

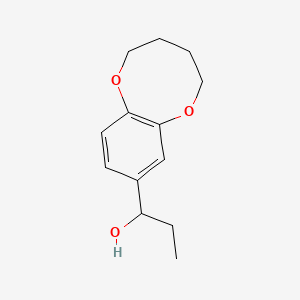
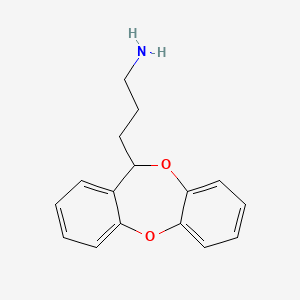
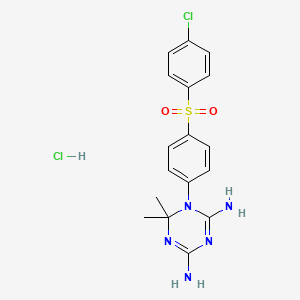
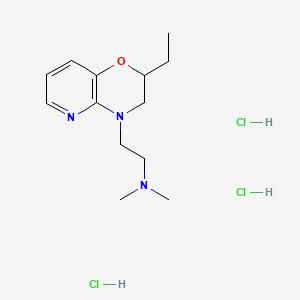

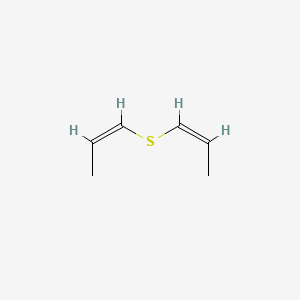
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

